D-α-Methyl DOPA Methyl Ester
Description
Properties
CAS No. |
1259578-15-8 |
|---|---|
Molecular Formula |
C₁₁H₁₅NO₄ |
Molecular Weight |
225.24 |
Synonyms |
3-Hydroxy-α-methyl-D-tyrosine Methyl Ester |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
-
Esterification :
-
L-α-MD (240 g) and methanol (24 g) are combined under stirring at 15–40°C.
-
HCl gas (24 g) is introduced over 1–2 hours, maintaining temperatures below 25°C to minimize side reactions.
-
The mixture reacts for 48–72 hours at 30°C.
-
-
Workup :
-
Post-reaction, the solution is centrifuged (1,200–1,500 rpm) to isolate the crude ester.
-
The precipitate is dissolved in purified water (40–80°C), neutralized with 10–30% sodium hydroxide or sodium carbonate to pH 7–8, and recrystallized at 8–15°C.
-
Drying at 55–70°C for 6–12 hours yields the final product.
-
Key Data
| Parameter | Optimal Range | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Reaction Temperature | 0–25°C | 67.3–71.7 | 99.4% |
| HCl Gas Proportion | 1:0.1–6 (L-α-MD:HCl) | - | - |
| Drying Time | 6–12 hours | - | - |
Advantages : Scalable, uses recyclable methanol mother liquor, and avoids toxic solvents.
Schlenk Technique with Thionyl Chloride
An alternative method from the Royal Society of Chemistry employs thionyl chloride (SOCl₂) for esterification under anhydrous conditions. This method is favored for high-purity small-scale synthesis:
Reaction Protocol
-
Esterification :
-
L-DOPA (5.00 g, 25 mmol) is suspended in methanol (10 mL) at 0°C under nitrogen.
-
SOCl₂ (3.40 mmol) is added dropwise, followed by refluxing overnight.
-
The mixture is concentrated and dissolved in dry dichloromethane (DCM).
-
-
Acetylation :
-
Triethylamine (12.5 mmol) and acetyl chloride (12.5 mmol) are added to the DCM solution.
-
After stirring overnight, the product is extracted with ethyl acetate, washed with brine, and dried over Na₂SO₄.
-
Key Data
| Parameter | Conditions | Yield (%) | Purity |
|---|---|---|---|
| Reaction Time | 12–18 hours | 85–90 | >98% (NMR) |
| Solvent System | Methanol/DCM | - | - |
Advantages : High yield and purity, suitable for lab-scale synthesis.
Industrial-Scale Crystallization and Purification
Sigma-Aldrich and SynThink Chemical’s protocols emphasize crystallization strategies to isolate L-α-methyl DOPA methyl ester hydrochloride (CAS: 1421-65-4):
Protocol Highlights
-
Neutralization : Adjust pH to 7–8 using ammonium hydroxide or sodium carbonate.
-
Crystallization : Slow cooling (0.5°C/min) to 8–15°C ensures uniform crystal growth.
-
Centrifugation : 1,500 rpm for 15–30 minutes removes residual solvents.
Analytical Validation
-
HPLC : C18 column, mobile phase 0.1% trifluoroacetic acid/acetonitrile (90:10), retention time 6.2 minutes.
Stereochemical Considerations and D-Isomer Synthesis
While the provided sources focus on the L-isomer, synthesis of the D-α-methyl DOPA methyl ester would require enantioselective methods, such as:
-
Chiral Resolution : Use of D-tartaric acid to resolve racemic mixtures.
-
Asymmetric Synthesis : Enzymatic catalysis with lipases or esterases for kinetic resolution.
Challenges : No commercial or peer-reviewed data exists for the D-isomer, suggesting limited pharmaceutical relevance compared to the L-form.
Comparative Analysis of Methods
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing D-α-Methyl DOPA Methyl Ester in laboratory settings?
- Methodology : Synthesis typically involves esterification of D-α-Methyl DOPA using methanol under acidic conditions. For enzyme modification studies, stoichiometric ratios of DOPA methyl ester (e.g., 50–200 equivalents relative to the enzyme) are combined with carbodiimide crosslinkers like EDC at pH 4.8–5.0 for covalent coupling. Post-reaction dialysis is critical to remove unreacted reagents . Characterization includes LC-MS/MS for quantification (linear calibration: Y = 890915x - 4.9394) and chiral HPLC to confirm enantiopurity .
Q. What safety precautions are essential when handling this compound in experimental workflows?
- Methodology : While the compound is non-flammable (Fire = 0), skin and eye contact should be avoided due to potential irritation (GHS07 classification). Use PPE (gloves, goggles) and work in ventilated areas. In case of exposure, rinse eyes with water for ≥10 minutes and consult a physician if respiratory irritation (H335) occurs. Store separately from food/feed and wash hands post-handling .
Q. How can researchers quantify this compound in biological or chemical matrices?
- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal. Prepare a standard curve using known concentrations (e.g., 0.1–10 µg/mL) and apply the linear equation (Y = 890915x - 4.9394) for extrapolation. Include technical triplicates to ensure precision (RSD < 5%) .
Advanced Research Questions
Q. How does the enantiomeric configuration of this compound influence its binding to chiral macrocyclic receptors?
- Methodology : Enantioselectivity can be assessed via fluorescence spectroscopy or 2D NOESY NMR. For example, pyridine-18-crown-6 receptors exhibit 13:1 (R/S) binding selectivity for DOPA derivatives. Design competitive binding assays using racemic mixtures and monitor fluorescence quenching or intermolecular NOE signals to determine affinity differences .
Q. What experimental variables impact the enzymatic activity of Candida antarctica lipase B (CAL-B) when modified with this compound?
- Methodology : Enzyme activity post-modification depends on the equivalents of DOPA methyl ester and crosslinker (EDC). For instance, 100 eq of DOPA methyl ester with 5 eq EDC maximizes coupling efficiency while retaining >80% hydrolytic activity. Post-dialysis activity assays (e.g., para-nitrophenyl acetate hydrolysis) and SDS-PAGE verify successful conjugation .
Q. How can researchers resolve contradictions in reported data on the cytotoxicity of DOPA derivatives in melanoma models?
- Methodology : Variations in dosing (e.g., 12.5 µM vs. 300 mg/kg in vivo) and co-administered agents (e.g., carbidopa) significantly affect outcomes. Standardize cell lines (e.g., YUMM1.7 murine melanoma) and use identical treatment timelines. For in vivo studies, ensure SCID mice are age-matched and tumor volumes are measured daily via calipers .
Q. What strategies mitigate impurities in this compound synthesis that interfere with downstream pharmacological assays?
- Methodology : Employ recrystallization (e.g., using ethanol/water mixtures) or preparative HPLC with a C18 column to remove byproducts like unreacted DOPA or esterification byproducts. Validate purity via NMR (e.g., absence of δ 3.6–3.8 ppm methyl ester protons in impurities) and LC-MS .
Methodological Notes
- Data Validation : Cross-reference chiral purity results with circular dichroism (CD) spectra to confirm enantiomeric excess .
- In Vivo Protocols : For murine studies, pair this compound with carbidopa (75 mg/kg) to inhibit peripheral decarboxylation and enhance CNS bioavailability .
- Enzyme Kinetics : Use Lineweaver-Burk plots to assess whether DOPA modification alters CAL-B’s Kₘ or Vₘₐₓ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
